molecular formula C14H10FN3O2S2 B2870561 2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 896349-38-5

2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2870561
CAS No.: 896349-38-5
M. Wt: 335.37
InChI Key: HYAXDZSLYJOBOX-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research, built around a 1,3,4-oxadiazole core. This heterocyclic scaffold is extensively investigated for its potential as a pharmacophore in developing new therapeutic agents . While the specific biological activity of this compound is not fully characterized, research on analogous 1,3,4-oxadiazole derivatives has demonstrated significant pharmacological potential. Notably, some derivatives have been identified as potent inhibitors of HIV-1 Tat-mediated viral transcription, showing low micromolar efficacy (EC50) and the ability to inhibit viral replication in T-cell lines and primary cells . The mechanism of action for these related compounds involves specific interference with the viral transcriptional step, potentially by targeting Tat-regulated epigenetic modulation on the LTR promoter, thereby inhibiting the ejection of histone H3 . The molecular structure of this acetamide derivative, which incorporates both fluorophenyl and thiophene groups, suggests it is a valuable candidate for screening in various biochemical assays. It can be used to explore structure-activity relationships (SAR) and as a building block in the design of novel molecules targeting infectious diseases or other therapeutic areas . This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S2/c15-9-3-5-10(6-4-9)22-8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAXDZSLYJOBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (–S–) linker and oxadiazole ring serve as reactive sites for nucleophilic substitutions:

Reaction Type Reagents/Conditions Product Key Findings
Thiol-disulfide exchangeThiols (e.g., mercaptoethanol), baseReplacement of the sulfanyl group with another thiol-derived moiety Reaction proceeds via radical intermediates, confirmed by ESR spectroscopy.
Oxadiazole ring openingAlkylamines (e.g., methylamine)Formation of thiosemicarbazide derivativesSelectivity depends on pH and temperature .

Oxidation Reactions

The sulfur atoms in both the sulfanyl group and thiophene ring are susceptible to oxidation:

Oxidizing Agent Conditions Product Application
H<sub>2</sub>O<sub>2</sub>Acidic (HCl), 60°CSulfonyl (–SO<sub>2</sub>–) derivativeEnhances water solubility for drug formulation .
KMnO<sub>4</sub>Aqueous, room temperatureThiophene ring oxidized to thiophene-1,1-dioxideAlters electronic properties for material science.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under varied conditions:

Condition Catalyst Product Yield
Acidic (HCl, 6M)Reflux, 12h2-[(4-Fluorophenyl)sulfanyl]acetic acid78%
Basic (NaOH, 2M)RT, 24hSodium salt of the hydrolyzed product85%

Mechanistic Insight : Hydrolysis follows a nucleophilic acyl substitution pathway, with the oxadiazole ring stabilizing the transition state.

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring participates in electrophilic reactions:

Reaction Electrophile Position Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-3 or C-5Nitrothiophene derivative
HalogenationBr<sub>2</sub>/FeCl<sub>3</sub>C-55-Bromo-thiophene analog

Note : Regioselectivity is controlled by the electron-withdrawing oxadiazole ring.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

Dipolarophile Conditions Product Application
AcetyleneCu(I) catalysis, 80°CTriazole-fused heterocycleExpands scaffold diversity .
Nitrile oxideMicrowave irradiationIsoxazoline-linked conjugatePotential antimicrobial activity .

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings:

Reaction Catalyst Product Efficiency
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives92%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAminated analogs88%

Stability Under Physiological Conditions

Studies show:

  • pH Stability : Stable in pH 2–10 (24h, 37°C) but degrades in strongly alkaline conditions (pH >12) .

  • Thermal Stability : Decomposes above 220°C, confirmed by TGA-DSC analysis.

This compound’s reactivity profile makes it valuable for pharmaceutical development (e.g., protease inhibitors ) and materials science. Experimental validation of these pathways is recommended to optimize synthetic yields.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar compounds include other thiophene and oxadiazole derivatives. For example:

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel derivative featuring a combination of a 1,3,4-oxadiazole ring and a thiophene moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

Biological Activity Overview

Recent research highlights the biological activity of oxadiazole derivatives, including the compound . The following sections will detail its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have demonstrated a range of activities against various pathogens.

  • Antibacterial Properties : Studies have shown that oxadiazole derivatives exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall in the low micromolar range, indicating strong efficacy against bacterial growth .
  • Antifungal Activity : The compound also shows potential antifungal effects, particularly against Candida albicans. Comparative studies have indicated that certain derivatives outperform traditional antifungal agents like fluconazole in terms of efficacy .
  • Mechanisms of Action : The mechanisms underlying the antimicrobial activity are believed to involve the inhibition of critical enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For instance, oxadiazoles may inhibit enoyl-acyl carrier protein (ACP) reductase, disrupting fatty acid synthesis essential for bacterial survival .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in 2021, researchers evaluated various oxadiazole derivatives for their antimicrobial properties. The study found that compounds with similar structures to **this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antimicrobial agents .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of oxadiazole derivatives when combined with existing antibiotics like ciprofloxacin and ketoconazole. The results indicated enhanced antimicrobial activity when these compounds were administered together, suggesting that they could be utilized to combat antibiotic resistance .

Data Table: Biological Activity Summary

Activity Pathogen/Target MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus0.22 - 0.25
AntibacterialEscherichia coli< 1
AntifungalCandida albicans< 0.5
Synergistic EffectCombined with CiprofloxacinEnhanced

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